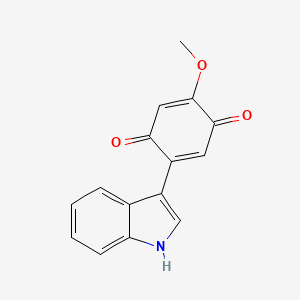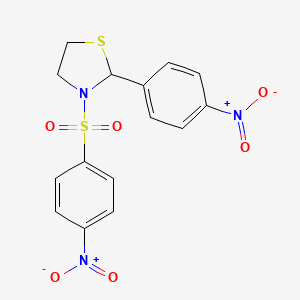
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This compound is characterized by the presence of nitrobenzene and sulfonyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-nitrobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized with a thiol reagent to form the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a sulfide using reagents like lithium aluminum hydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Reduction of Nitro Groups: 3-(4-Aminobenzene-1-sulfonyl)-2-(4-aminophenyl)-1,3-thiazolidine
Reduction of Sulfonyl Group: 3-(4-Nitrobenzene-1-sulfide)-2-(4-nitrophenyl)-1,3-thiazolidine
科学的研究の応用
Chemistry
In chemistry, 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The nitro and sulfonyl groups can be modified to introduce fluorescent or radioactive labels for imaging and tracking purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The nitro and sulfonyl groups can form covalent bonds with nucleophilic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3-(4-Nitrobenzene-1-sulfonyl)-2-phenyl-1,3-thiazolidine
- 3-(4-Methylbenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine
- 3-(4-Nitrobenzene-1-sulfonyl)-2-(4-chlorophenyl)-1,3-thiazolidine
Uniqueness
3-(4-Nitrobenzene-1-sulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine is unique due to the presence of two nitro groups and a sulfonyl group, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it a versatile compound for various applications.
特性
CAS番号 |
477516-04-4 |
|---|---|
分子式 |
C15H13N3O6S2 |
分子量 |
395.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-3-(4-nitrophenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C15H13N3O6S2/c19-17(20)12-3-1-11(2-4-12)15-16(9-10-25-15)26(23,24)14-7-5-13(6-8-14)18(21)22/h1-8,15H,9-10H2 |
InChIキー |
JPLFTBLVSGCLSS-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
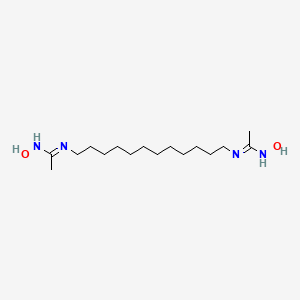
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
![6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol](/img/structure/B12590372.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
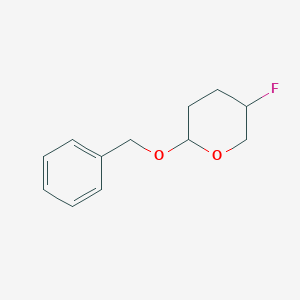
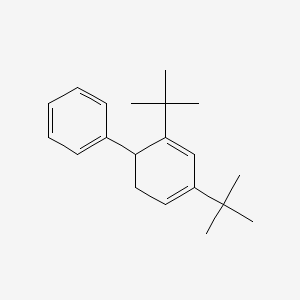
![4-[3-Methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]-1,3-thiazol-2-amine](/img/structure/B12590409.png)
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
![5-(4-{[(4-Methylphenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12590415.png)
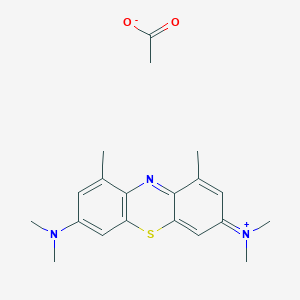
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
